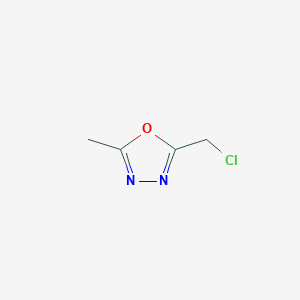

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

Descripción general

Descripción

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with chloroacetic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.

Oxidation: Oxadiazole derivatives with oxidized functional groups.

Reduction: Reduced heterocyclic compounds with modified ring structures.

Aplicaciones Científicas De Investigación

Neurodegenerative Disorders

Recent studies have indicated that derivatives of 5-methyl-1,3,4-oxadiazole, including 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole, may play a role in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. These compounds are being investigated for their ability to inhibit O-GlcNAc hydrolase (OGA), which is implicated in tau-mediated neurodegeneration. The administration of these compounds has shown promise in reducing tau oligomerization and improving cognitive function in preclinical models .

Antihyperlipidemic Activity

The compound has also been evaluated for its antihyperlipidemic effects. Molecular docking studies suggest that it interacts favorably with key proteins involved in lipid metabolism, such as Niemann Pick C1 Like 1 protein and ATP citrate lyase. This interaction may lead to a reduction in cholesterol absorption and synthesis, making it a candidate for managing hyperlipidemia .

Antimicrobial Activity

Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate that these compounds are more effective than standard antibiotics at certain concentrations .

Anticonvulsant Properties

The anticonvulsant potential of oxadiazole derivatives has been explored through various models. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models. The introduction of specific substituents on the oxadiazole ring has been linked to enhanced anticonvulsant activity .

Carbonic Anhydrase Inhibition

Recent findings highlight the role of oxadiazole derivatives as selective inhibitors of carbonic anhydrase II. This property is particularly relevant for ocular treatments aimed at managing conditions like glaucoma. The local administration of such compounds has shown effectiveness in reducing intraocular pressure by inhibiting carbonic anhydrase activity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives involves various methods including cyclization reactions with acylhydrazides and other precursors. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the oxadiazole ring can significantly influence biological activity across different assays .

Case Study: Neuroprotective Effects

In a study investigating the effects of 5-methyl-1,3,4-oxadiazol derivatives on neurodegeneration:

- Objective : To evaluate cognitive improvement in Alzheimer’s disease models.

- Method : Administration of the compound was followed by behavioral assessments.

- Results : Significant improvement in memory tasks was observed compared to control groups.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various oxadiazole derivatives:

- Objective : To determine minimum inhibitory concentrations (MICs) against MRSA.

- Method : Broth dilution method was employed.

- Results : Several derivatives exhibited MIC values lower than those of conventional antibiotics.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

2-(Chloromethyl)-1,3,4-oxadiazole: Lacks the methyl group at the 5-position, which may affect its reactivity and applications.

5-Methyl-1,3,4-oxadiazole: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.

2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.

Anticancer Activity

Numerous studies have reported the anticancer potential of oxadiazole derivatives. Specifically, this compound has shown promising results in inhibiting various cancer cell lines:

- Cell Line Sensitivity : In a study evaluating several oxadiazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines including:

- PC-3 (Prostate Cancer)

- HCT-116 (Colon Cancer)

- MDA-MB-435 (Breast Cancer)

Table 1 summarizes the IC50 values for selected studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | 0.67 |

| HCT-116 | 0.80 | |

| MDA-MB-435 | 0.87 |

These values indicate that the compound is effective at low concentrations, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxadiazole derivatives. In particular:

- Bacterial Inhibition : A series of substituted oxadiazoles were screened against various bacterial strains. Compounds similar to this compound demonstrated significant growth inhibition against:

- Staphylococcus aureus

- Escherichia coli

The effectiveness was measured through minimum inhibitory concentration (MIC) assays where lower MIC values indicate higher potency .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been explored as well. For instance:

- Cytokine Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that derivatives like this compound may play a role in managing inflammatory conditions .

Case Studies

Several case studies illustrate the biological activity of oxadiazoles:

- Study on Anticancer Activity : A comprehensive study from the National Cancer Institute evaluated various oxadiazoles for their anticancer properties. Among them, derivatives with structural similarities to this compound were found to induce apoptosis in cancer cells through mechanisms involving EGFR and Src inhibition .

- Antimicrobial Screening : A recent study screened multiple oxadiazole derivatives against clinical isolates of bacteria. The findings indicated that compounds similar to this compound had notable antibacterial effects and could serve as templates for new antimicrobial agents .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQSWULHSLSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396960 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-42-9 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.